molecular formula C10H8BrNO2S B2667318 Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate CAS No. 1056557-90-4

Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate

Cat. No.: B2667318
CAS No.: 1056557-90-4
M. Wt: 286.14
InChI Key: UMKIOMAKUZUSTI-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate (CAS 1056557-90-4) is a high-purity brominated benzothiazole derivative offered for research and development purposes. With a molecular formula of C 10 H 8 BrNO 2 S and a molecular weight of 286.15 g/mol, this compound serves as a versatile synthetic intermediate in organic chemistry and drug discovery . The bromine atom at the 2-position of the benzothiazole ring makes it a valuable precursor for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the exploration of novel chemical space. Researchers utilize this and related bromobenzo[d]thiazole esters, such as the ethyl ester analog (CAS 1422170-05-5), in the synthesis of more complex molecules for pharmaceutical and material science applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet for detailed handling instructions. This compound is classified with the signal word "Danger" and requires careful handling .

Properties

IUPAC Name

methyl 2-(2-bromo-1,3-benzothiazol-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-14-9(13)5-6-2-3-7-8(4-6)15-10(11)12-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKIOMAKUZUSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)N=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate typically involves the bromination of benzo[d]thiazole followed by esterification. One common method includes the reaction of 2-aminothiophenol with bromoacetic acid in the presence of a dehydrating agent to form the benzothiazole ring. This intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position. Finally, the esterification of the resulting compound with methanol in the presence of an acid catalyst yields this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate has been evaluated for its effectiveness against various bacterial strains. Studies have shown that derivatives of benzothiazoles can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Properties

The benzothiazole scaffold has been linked to anticancer activity due to its ability to interfere with cellular processes. This compound and its derivatives have been investigated for their cytotoxic effects on cancer cell lines. Preliminary results indicate that these compounds can induce apoptosis in tumor cells, highlighting their potential as anticancer agents .

Enzyme Inhibition

Certain derivatives of this compound have shown promise as inhibitors of specific enzymes involved in disease pathways. For instance, they may act as inhibitors of kinases, which play critical roles in cell signaling and proliferation. This property positions them as candidates for further development in treating diseases such as cancer and inflammatory disorders .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds with diverse functionalities.
  • Formation of Heterocycles : The compound can be utilized to synthesize more complex heterocyclic structures, which are often found in pharmaceuticals.

The synthesis process typically involves the reaction of 2-bromo-6-benzothiazolecarboxylic acid with methanol under acidic conditions, yielding this compound with moderate to high yields .

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science:

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. Its unique chemical structure may contribute to the development of advanced materials for electronic applications or coatings.

Fluorescent Materials

Benzothiazole derivatives are known for their fluorescent properties. This compound could be explored as a building block for fluorescent materials used in sensors or imaging applications.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and ester group play crucial roles in its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties/Applications
This compound 1422170-05-5 C₁₁H₁₀BrNO₂S Br (2), CH₃COO (6) Cross-coupling precursor
N-(2-(2-Chloropyridin-4-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-2-methoxybenzamide - C₂₃H₁₈ClN₃O₃S Cl (pyridine), S-ethyl, methoxy Anticancer candidate (HepG2/HeLa)
Methyl 2-(2-methylbenzo[d]thiazol-6-yl)benzoate - C₁₆H₁₄N₂O₃S CH₃ (2), benzoate (6) Synthetic intermediate (41% yield)
Methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide 928888-65-7 C₁₁H₁₃BrN₂O₃S Imino (2), OCH₃ (6), HBr salt Potential kinase inhibitor
2-(2-Aminobenzo[d]thiazol-6-yl)acetic acid 30132-15-1 C₉H₈N₂O₂S NH₂ (2), COOH (6) Antibiotic intermediate

Physicochemical Properties

  • Reactivity: The bromine atom in the main compound facilitates Suzuki-Miyaura and Ullmann coupling reactions, unlike amino- or methoxy-substituted analogues (e.g., 2-(2-aminobenzo[d]thiazol-6-yl)acetic acid), which are more suited for nucleophilic substitutions .
  • Melting Points : Brominated derivatives generally exhibit higher thermal stability. For example, this compound remains stable under refrigeration, whereas hydrobromide salts (e.g., CAS 928888-65-7) decompose at elevated temperatures .
  • Solubility: The methyl ester group enhances lipid solubility compared to carboxylic acid derivatives (e.g., 2-(2-aminobenzo[d]thiazol-6-yl)acetic acid), which are polar and require aqueous buffers for dissolution .

Biological Activity

Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate is an organic compound that exhibits significant biological activity, particularly in the realms of enzyme inhibition and antioxidant properties. This compound belongs to the benzothiazole class, which is well-known for its diverse pharmacological applications. This article delves into the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a bromobenzo[d]thiazole moiety linked to an acetate group. The presence of the bromine atom at the 2-position enhances its reactivity, making it a valuable candidate in medicinal chemistry. Its molecular formula is C₉H₈BrN₃O₂S, and it has been synthesized through various methods, including halogenation and esterification processes.

Urease Inhibition

One of the prominent biological activities of this compound is its ability to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Urease inhibitors are of particular interest due to their potential applications in treating conditions such as kidney stones and certain infections caused by urease-producing bacteria.

  • Mechanism : Molecular docking studies have indicated that this compound binds effectively to the active site of urease, disrupting its function and thereby inhibiting urea hydrolysis.

Antioxidant Properties

This compound also exhibits notable antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases, including cancer and cardiovascular disorders.

  • Research Findings : Studies have shown that this compound can scavenge free radicals and reduce oxidative stress in biological systems, contributing to its potential therapeutic effects.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features and biological activities of related benzothiazole derivatives:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(benzo[d]thiazol-6-yl)acetateSimilar acetate groupLacks bromine substitution
N-(6-bromobenzo[d]thiazol-2-yl)acetamideContains amide instead of esterExhibits different biological activity profile
Ethyl 4-(benzo[d]thiazol-2-yl)benzoateEthyl ester variantShows distinct pharmacological properties

This comparison highlights how the bromine substitution in this compound may confer unique biological activities not present in its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition Studies : Research has demonstrated that this compound effectively inhibits urease activity with an IC50 value indicative of moderate potency compared to known urease inhibitors.
  • Antioxidant Activity : In vitro assays have shown that this compound significantly reduces oxidative stress markers in cell cultures, suggesting its potential as a therapeutic agent against oxidative damage.
  • Cytotoxicity Tests : Preliminary cytotoxicity evaluations indicate that this compound may possess anticancer properties, warranting further investigation into its efficacy against various cancer cell lines .

Q & A

Q. What precautions are critical when handling brominated benzothiazoles in radiochemistry applications?

  • Safety : Use lead shielding for [¹¹C] labeling (due to β⁺ emissions) and avoid DMSO (risk of exothermic reactions with bromine) .
  • Purification : Employ semi-preparative HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) to isolate radiolabeled products .

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